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molecular formula C12H11N3O3S B090724 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid CAS No. 104-23-4

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid

Cat. No. B090724
M. Wt: 277.3 g/mol
InChI Key: PPVRMPPLECDING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04667021

Procedure details

4-amino-2'-methylazobenzene; 4-amino-3'-methylazobenzene; 4-amino-4'-methylazobenzene; 4-amino-2'-methoxyazobenzene; 4-amino-3'-methoxyazobenzene; 4-amino-4'-methoxyazobenzene; 4-amino-2'-chloroazobenzene; 4-amino-3'-chloroazobenzene; 4-amino-4'-chloroazobenzene; 4-amino-2'-methoxy-4',6'-dimethylazobenzene; 4-aminoazobenzene-2'-sulfonic acid; 4-aminoazobenzene-3'-sulfonic acid; 4-aminoazobenzene-4'-sulfonic acid; 4-aminoazobenzene-2'-carboxylic acid; 4-aminoazobenzene-3'-carboxylic acid; 4-aminoazobenzene-4'-carboxylic acid; 4-aminoazobenzene-2',5'-disulfonic acid; 4-amino-5'-chloroazobenzene-2'-sulfonic acid; 4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid; 4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid; 4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid; 4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid; 4-aminoazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3,3'-disulfonic acid; 4-aminoazobenzene-3,4'-disulfonic acid; 4-aminoazobenzene- 3,2',5'-trisulfonic acid; 4-amino-5'-chloroazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3-sulfonic acid; 4-amino-3-methylazobenzene-2'-sulfonic acid; 4-amino-3-methylazobenzene-3'-sulfonic acid; 4-amino-3-methylazobenzene-4'-sulfonic acid; 4-amino-3-methylazobenzene-2',5'-disulfonic acid; 4-amino-2-methylazobenzene-4'-sulfonic acid; 4-amino-2-methylazobenzene-3'-sulfonic acid; 4-amino-2-methylazobenzene-2',5'-disulfonic acid; 4-amino-3-methoxyazobenzene-3'-sulfonic acid; 4-amino-3-methoxyazobenzene-4'-sulfonic acid and 4-amino-3-methoxyazobenzene-2',5'-disulfonic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-2'-methoxy-4',6'-dimethylazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-aminoazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-aminoazobenzene-2'-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
4-aminoazobenzene-3'-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
4-aminoazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
4-amino-5'-chloroazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
4-aminoazobenzene-3,2'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
4-aminoazobenzene-3,3'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
4-aminoazobenzene- 3,2',5'-trisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
4-amino-5'-chloroazobenzene-3,2'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Name
4-aminoazobenzene-3-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
4-amino-3-methylazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
4-amino-3-methylazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
4-amino-3-methylazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
4-amino-3-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
4-amino-2-methylazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
4-amino-2-methylazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
4-amino-2-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
4-amino-3-methoxyazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
4-amino-3-methoxyazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
4-amino-3-methoxyazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
Name
4-amino-2'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Name
4-amino-3'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2C)=[CH:4][CH:3]=1.NC1C=CC(N=NC2C=CC=C(C)C=2)=CC=1.NC1C=CC(N=NC2C=CC(C)=CC=2)=CC=1.NC1C=CC(N=NC2C=CC=CC=2OC)=CC=1.NC1C=CC(N=NC2C=CC=C(OC)C=2)=CC=1.NC1C=CC(N=NC2C=CC(OC)=CC=2)=CC=1.NC1C=CC(N=NC2C=CC=CC=2Cl)=CC=1.NC1C=CC(N=NC2C=CC=C(Cl)C=2)=CC=1.NC1C=CC(N=NC2C=CC(Cl)=CC=2)=CC=1.NC1C=CC(N=NC2C(C)=CC(C)=CC=2OC)=CC=1.C1C=C(S(O)(=O)=O)C=C(N=NC2C=CC(N)=CC=2)C=1.C1C(N)=CC=C(N=NC2C=CC(S(O)(=O)=O)=CC=2)C=1.C1C(C(O)=O)=CC=C(N=NC2C=CC(N)=CC=2)C=1.C1C(N=NC2C=CC(N)=C(S(O)(=O)=O)C=2)=CC=C(S(O)(=O)=O)C=1.NN=NC1C=CC=CC=1S(O)(=O)=O>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]=[N:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=C(C=CC=C1)C
Step Two
Name
4-amino-2'-methoxy-4',6'-dimethylazobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=C(C=C(C=C1C)C)OC
Step Three
Name
4-aminoazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O
Step Six
Name
4-aminoazobenzene-2'-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
4-aminoazobenzene-3'-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N
Step Nine
Name
4-aminoazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
4-amino-5'-chloroazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=CC(=CC=C1)C
Step Thirteen
Name
4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
Name
4-aminoazobenzene-3,2'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
4-aminoazobenzene-3,3'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O
Step 19
Name
4-aminoazobenzene- 3,2',5'-trisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
4-amino-5'-chloroazobenzene-3,2'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 21
Name
4-aminoazobenzene-3-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN=NC1=C(C=CC=C1)S(=O)(=O)O
Step 22
Name
4-amino-3-methylazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C
Step 24
Name
4-amino-3-methylazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 25
Name
4-amino-3-methylazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 26
Name
4-amino-3-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 27
Name
4-amino-2-methylazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 28
Name
4-amino-2-methylazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 29
Name
4-amino-2-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 30
Name
4-amino-3-methoxyazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 31
Name
4-amino-3-methoxyazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 32
Name
4-amino-3-methoxyazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 33
Name
4-amino-2'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=C(C=CC=C1)OC
Step 34
Name
4-amino-3'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=CC(=CC=C1)OC
Step 35
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)OC
Step 36
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=C(C=CC=C1)Cl
Step 37
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=CC(=CC=C1)Cl
Step 38
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)N=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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